molecular formula C5H10O B1202030 1-Penten-3-OL CAS No. 616-25-1

1-Penten-3-OL

Cat. No. B1202030
CAS RN: 616-25-1
M. Wt: 86.13 g/mol
InChI Key: VHVMXWZXFBOANQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-penten-3-ol and its derivatives has been explored through different methodologies. For instance, the synthesis of (Z)-3,4,4-trimethyl-1-(triphenylstannyl)-1-pentene-3-ol demonstrates the application of X-ray diffraction methods and multinuclear NMR study, highlighting the structural intricacies of the synthesized compounds (Kayser et al., 1994).

Molecular Structure Analysis

The molecular structure and conformation of 1-penten-3-ol have been studied through various techniques such as gas electron diffraction and computational quantum calculations. A notable study used Density Functional Theory (DFT) to explore the ground electronic state of 1-penten-3-ol and its conformers, providing insights into the molecule's structural characteristics (González & Arrate, 2020).

Chemical Reactions and Properties

The reactivity of 1-penten-3-ol with various agents and under different conditions has been a subject of interest. Studies on its photooxidation and ozonolysis reveal significant insights into the environmental impact and degradation pathways of this compound. For example, the gas-phase ozonolysis of 1-penten-3-ol has been explored, determining rate coefficients and identifying reaction products and their yields (Dwyer et al., 2010).

Scientific Research Applications

Plant Pathogen Interactions

  • Scientific Field: Plant Pathology and Microbiology .
  • Application Summary: 1-Penten-3-OL is involved in the synthesis of Pentyl Leaf Volatiles (PLVs), which play a crucial role in plant resistance to Anthracnose Leaf Blight . PLVs are emitted by a diverse array of plant species and are involved in a variety of plant physiological processes .
  • Methods of Application: The study utilized PLV-deficient mutants of maize and Arabidopsis and exogenous PLV applications to elucidate the biosynthetic order of individual PLVs . Two popular methods of volatile elicitation, wounding and freeze-thawing, were used to measure PLVs and GLVs after tissue disruption of leaves .
  • Results: The study found that PLVs induce maize resistance to the anthracnose pathogen, Colletotrichum graminicola, the effect opposite to that conferred by GLVs . PLV-mediated resistance is associated with early increases of oxylipin α- and γ-ketols, and later increases of oxylipin ketotrienes, hydroxytrienes, and trihydroxydienes .

Flavor and Fragrance

  • Scientific Field: Food Science and Perfumery .
  • Application Summary: 1-Penten-3-OL is used as a flavor and a fragrance . It can be used for lift with cucumber, melon, berry, horseradish, strawberry, and tomato .
  • Methods of Application: The specific methods of application in food science and perfumery are not detailed in the source .
  • Results: The outcomes of using 1-Penten-3-OL in these fields are not quantitatively detailed in the source .

Phase Change Data Research

  • Scientific Field: Physical Chemistry .
  • Application Summary: 1-Penten-3-OL is used in research to study phase change data . This includes studying the boiling point and enthalpy of vaporization .
  • Methods of Application: The specific methods of application in physical chemistry are not detailed in the source .
  • Results: The outcomes of using 1-Penten-3-OL in these fields are not quantitatively detailed in the source .

Oxylipin Research

  • Scientific Field: Plant Physiology .
  • Application Summary: 1-Penten-3-OL is used in research to study oxylipins, which are important airborne chemical messengers that facilitate plant adaptation to a variety of environmental challenges .
  • Methods of Application: The study utilized PLV-deficient mutants of maize and Arabidopsis and exogenous PLV applications to elucidate the biosynthetic order of individual PLVs . Two popular methods of volatile elicitation, wounding and freeze-thawing, were used to measure PLVs and GLVs after tissue disruption of leaves .
  • Results: The study found that PLVs induce maize resistance to the anthracnose pathogen, Colletotrichum graminicola . Further analysis of PLV-treated and infected maize leaves revealed that PLV-mediated resistance is associated with early increases of oxylipin α- and γ-ketols, and later increases of oxylipin ketotrienes, hydroxytrienes, and trihydroxydienes .

Laboratory Chemicals

  • Scientific Field: Chemistry .
  • Application Summary: 1-Penten-3-OL is used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes .
  • Methods of Application: The specific methods of application in chemistry are not detailed in the source .
  • Results: The outcomes of using 1-Penten-3-OL in these fields are not quantitatively detailed in the source .

Food, Drug, Pesticide or Biocidal Product Use

  • Scientific Field: Food Science, Pharmacology, and Agriculture .
  • Application Summary: 1-Penten-3-OL is used in food, drug, pesticide or biocidal product use . It can be used in the formulation of these products .
  • Methods of Application: The specific methods of application in these fields are not detailed in the source .
  • Results: The outcomes of using 1-Penten-3-OL in these fields are not quantitatively detailed in the source .

Safety And Hazards

1-Penten-3-OL is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with protective gloves, protective clothing, eye protection, and face protection . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVMXWZXFBOANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70862293
Record name 1-Penten-3-ol
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Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless, mobile liquid; powerful, grassy-green odour
Record name 1-Penten-3-ol
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/
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Boiling Point

114.00 °C. @ 760.00 mm Hg
Record name 1-Penten-3-ol
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Solubility

90.1 mg/mL at 25 °C, sparsely soluble in water; miscible in ether, Miscible at room temperature (in ethanol)
Record name 1-Penten-3-ol
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Record name 1-Penten-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1082/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.831-0.837
Record name 1-Penten-3-ol
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Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

9.68 [mmHg]
Record name 1-Penten-3-ol
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Product Name

1-Penten-3-OL

CAS RN

616-25-1
Record name 1-Penten-3-ol
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Record name 1-Penten-3-ol
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Record name 1-PENTEN-3-OL
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Record name 1-Penten-3-ol
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Record name 1-Penten-3-ol
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Record name Pent-1-en-3-ol
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Record name 1-PENTEN-3-OL
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Record name 1-Penten-3-ol
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URL http://www.hmdb.ca/metabolites/HMDB0031605
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,050
Citations
K Izumi, I Yamaguchi, A Wada, H Oshio… - Plant and cell …, 1984 - academic.oup.com
The properties and mode of action of a new plant growth retardant, (E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol (S-3307), were investigated. When a dipping …
Number of citations: 211 academic.oup.com
K Izumi, Y Kamiya, A Sakurai, H Oshio… - Plant and cell …, 1985 - academic.oup.com
(E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol (S-3307), a new plant growth retardant, was investigated to determine the inhibitory sites in gibberellin …
Number of citations: 290 academic.oup.com
C Kalalian, G El Dib, HJ Singh, PK Rao, E Roth… - Atmospheric …, 2020 - Elsevier
… To complete the above studies and enrich the kinetic databases, we chose to evaluate the rate constants of the ozonolysis of three unsaturated alcohols (1-penten-3-ol (1P3OL), cis-2-…
Number of citations: 10 www.sciencedirect.com
E Jimenez, B Lanza, M Antinolo… - Environmental science & …, 2009 - ACS Publications
… -hexen-1-ol and 1-penten-3-ol, and atmospheric pressure by … may contribute to the atmospheric loss of 1-penten-3-ol, (Z)-3-… the UV absorption spectra of 1-penten-3-ol and (Z)-3-hexen-1…
Number of citations: 48 pubs.acs.org
MA O Dwyer, TJ Carey, RM Healy… - Zeitschrift für …, 2010 - degruyter.com
… 1-penten-3-ol and (Z)-2-penten-1-ol, whilst Jiménez et al. [7] recently reported temperature-dependent kinetic data for the photooxidation of 1-penten-3-ol … reaction of 1-penten-3-ol …
Number of citations: 26 www.degruyter.com
F Bernard, V Daële, A Mellouki… - The Journal of Physical …, 2012 - ACS Publications
… (1.3 ± 0.5)% (k 3-methyl-1-penten-3-ol /k linalool ). In a similar … 36 ± 6)% (k 3-methyl-1-penten-3-ol /k linalool ). Analysis of the … of OH radicals with 3-methyl-1-penten-3-ol and 6-methyl-5-…
Number of citations: 37 pubs.acs.org
JJ Orlando, GS Tyndall, N Ceazan - The Journal of Physical …, 2001 - ACS Publications
… of C5 oxygenated species, including 1-penten-3-ol and (Z)-2-… While rate coefficients for reaction of O 3 with 1-penten-3-ol … for the reaction of OH radicals with 1-penten-3-ol and (Z)-2-…
Number of citations: 81 pubs.acs.org
A Rodríguez, D Rodríguez, A Garzón, A Soto… - Physical Chemistry …, 2010 - pubs.rsc.org
… -1-penten-3-ol and S-1-penten-3-ol. Since they are chemically indistinguishable, our study focused on one of them, R-1-penten-3-ol. … 1.340 Å, for the 1-penten-3-ol molecule, to ∼1.36 Å …
Number of citations: 39 pubs.rsc.org
C Kalalian, E Roth, G El Dib, HJ Singh, PK Rao… - Atmospheric …, 2020 - Elsevier
… (2010) determined the primary products of the ozonolysis reaction of 1-penten-3-ol and cis-2… of the gas phase ozonolysis of three unsaturated alcohols 1-penten-3-ol (C 5 ) (1P3OL), cis-…
Number of citations: 3 www.sciencedirect.com
高野仁孝, 小栗幸男, 加藤寿郎 - Journal of Pesticide Science, 1983 - jlc.jst.go.jp
… yl)-1-penten-3-ol] inhibited sporidial multiplication and caused morphological changes in Ustilago maydis. Sporidia were branched, swollen and multicellular in the presence of 2 tug/ml …
Number of citations: 67 jlc.jst.go.jp

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